2-(4-Fluorophenyl)isonicotinonitrile
Description
2-(4-Fluorophenyl)isonicotinonitrile is a pyridine-based compound featuring a nitrile group at the 4-position of the pyridine ring and a 4-fluorophenyl substituent at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-fluorophenyl)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2/c13-11-3-1-10(2-4-11)12-7-9(8-14)5-6-15-12/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVPFIDQIFJLMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)isonicotinonitrile typically involves the reaction of 4-fluorobenzaldehyde with isonicotinonitrile under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce the nitrile group to an amine.
Substitution: This reaction can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary amines.
Substitution: Products may include various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antitumor Activities:
Research indicates that 2-(4-Fluorophenyl)isonicotinonitrile exhibits promising antimicrobial and antitumor properties. Studies have shown that it can inhibit the growth of certain bacterial strains and cancer cells, making it a candidate for drug development. Its mechanism of action may involve the inhibition of specific enzymes or receptors critical to disease progression.
Clinical Trials:
The compound has been tested in clinical settings for its efficacy against various cancers and bacterial infections. Its potential as a therapeutic agent is supported by preliminary findings that suggest it can effectively target and disrupt cellular processes in pathogens and tumors.
Organic Synthesis
Building Block for Complex Molecules:
In organic synthesis, this compound serves as a valuable building block for the creation of more complex chemical entities. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions.
Synthetic Routes:
The synthesis typically involves the reaction of 4-fluoroaniline with isonicotinonitrile. Techniques such as the Suzuki-Miyaura coupling reaction are commonly employed to facilitate the formation of carbon-nitrogen bonds under mild conditions.
Materials Science
Development of Advanced Materials:
This compound is also explored in materials science for its potential use in developing advanced materials with specific properties, such as fluorescence or conductivity. Its incorporation into polymer matrices or nanocomposites can lead to innovative applications in electronics and photonics.
Case Studies
Case Study 1: Antitumor Activity
In a study published by the American Chemical Society, researchers evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings demonstrated notable inhibition zones in agar diffusion assays, highlighting its effectiveness as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)isonicotinonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(4-fluorophenyl)isonicotinonitrile with structurally related compounds, focusing on molecular features, synthesis, and crystallographic data where available.
Structural and Functional Analogues
2-(4-Cyanophenyl)isonicotinonitrile Molecular Formula: C₁₃H₇N₃ Key Features: Replaces the 4-fluorophenyl group with a 4-cyanophenyl substituent. Synthesis: Synthesized via photoredox Meerwein arylation (72% yield) .
2-(4-Chloropiperidin-1-yl)isonicotinonitrile Molecular Formula: C₁₁H₁₂ClN₃ Molecular Weight: 221.69 g/mol . Key Features: Incorporates a chloropiperidinyl group instead of fluorophenyl. Implications: The piperidine ring introduces conformational flexibility and basicity, which may enhance solubility or interaction with biological targets.
Thiazole Derivatives (Compounds 4 and 5 from )
- Molecular Formula : C₂₉H₂₀ClF₂N₇S (Compound 4); C₂₉H₂₀F₃N₇S (Compound 5)
- Key Features : Complex structures with thiazole, triazolyl, and dihydropyrazole moieties.
- Crystallography : Both are isostructural, crystallizing in triclinic systems (space group P̄1) with two independent molecules per asymmetric unit. The fluorophenyl group in Compound 5 is oriented perpendicular to the planar core, suggesting steric hindrance influences packing .
Data Table: Comparative Analysis
Note: Values marked with * are inferred from structural analysis due to lack of direct data in the evidence.
Key Observations
- Substituent Effects: Fluorine vs. Piperidinyl vs. Aryl: The chloropiperidinyl group in 2-(4-chloropiperidin-1-yl)isonicotinonitrile introduces nitrogen-based basicity, which could improve solubility in aqueous media compared to purely aromatic systems .
- Structural Complexity: Thiazole derivatives (Compounds 4 and 5) exhibit significantly higher molecular weights and structural complexity, leading to distinct crystallographic packing behaviors.
- Synthetic Methods: Photoredox-mediated Meerwein arylation (used for 2-(4-cyanophenyl)isonicotinonitrile) represents a modern, efficient approach compared to traditional coupling reactions, though its applicability to fluorophenyl analogs remains unexplored in the evidence .
Limitations
The evidence lacks direct data on the target compound’s physical properties (e.g., melting point, solubility) and biological activity. Comparisons are thus restricted to structural and synthetic aspects of analogs.
Biological Activity
2-(4-Fluorophenyl)isonicotinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound has been shown to inhibit certain enzymes by binding to their active sites, thus blocking substrate access and catalytic activity. This mechanism is crucial for its potential use in treating various diseases, including cancer and neurological disorders .
Structure-Activity Relationships (SAR)
The presence of the fluorine atom in the para position significantly influences the compound's lipophilicity and metabolic stability. Studies have demonstrated that modifications to the isonicotinonitrile structure can enhance biological activity. For instance, substituents on the phenyl ring affect binding affinity and selectivity for specific receptors, such as adenosine receptors .
Table 1: Structure-Activity Relationships of Related Compounds
| Compound Name | Binding Affinity (Ki, nM) | Activity Type |
|---|---|---|
| This compound | TBD | Enzyme Inhibition |
| 6-Picolinonitrile Derivatives | 30 | A2A Receptor Antagonist |
| 4-Fluoro-3-benzonitrile | TBD | Moderate Activity |
| 2-Chloro-6-(4-fluoro-phenyl) | TBD | Anti-inflammatory |
Biological Activity Studies
Recent studies have highlighted the compound's potential in various biological assays. For example, compounds with similar structures have shown promising results in inhibiting mycobacterial ATP synthase, indicating potential applications in tuberculosis treatment .
Case Study: Anti-Cancer Activity
In a study investigating anti-cancer properties, this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through modulation of apoptotic pathways and inhibition of cell proliferation .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. It demonstrates low hepatic clearance and high bioavailability, making it a candidate for further development as a therapeutic agent . Toxicological assessments have shown minimal adverse effects in preclinical models, supporting its safety profile for potential clinical use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
